Cyclopropanamine Hydrochloride

Description

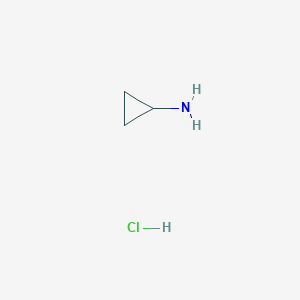

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H8ClN |

|---|---|

Molecular Weight |

93.55 g/mol |

IUPAC Name |

cyclopropanamine;hydrochloride |

InChI |

InChI=1S/C3H7N.ClH/c4-3-1-2-3;/h3H,1-2,4H2;1H |

InChI Key |

SIIJRCRHAIMFNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N.Cl |

Synonyms |

cyclopropylamine cyclopropylamine acetate cyclopropylamine hydrochloride cyclopropylamine, 3H-labeled |

Origin of Product |

United States |

Historical Trajectory and Foundational Studies of Cyclopropylamine Chemistry

The chemistry of cyclopropylamines is built upon the foundational work on cyclopropane (B1198618) rings that dates back to the late 19th and early 20th centuries. While the first synthesis of a cyclopropylamine (B47189) was reported by Kishner in 1901 via a Hofmann rearrangement, the groundwork for understanding the unique reactivity of the cyclopropane ring was laid by chemists like Nikolai Yakovlevich Demjanov. thieme-connect.com Demjanov's work on the rearrangement of primary amines with nitrous acid, now known as the Demjanov rearrangement, provided early insights into the behavior of strained ring systems. wikipedia.org His investigations, along with those of Doyarenko, into cyclopropene (B1174273) in the 1920s further expanded the understanding of these highly strained and reactive molecules. nih.govthieme-connect.com

Early synthetic routes to cyclopropylamines were often challenging. One of the classical methods involved the hydrolysis of cyclopropanecarbonitrile (B140667) to cyclopropanecarboxamide, followed by a Hofmann reaction. google.com This multi-step process highlighted the difficulties in accessing this functional group. Over the decades, numerous synthetic strategies have been developed to overcome these challenges. These include:

Curtius Rearrangement: This method, involving the thermal or photochemical decomposition of cyclopropyl (B3062369) acyl azides, has been a widely used approach. chemrxiv.orgacs.org

Simmons-Smith Reaction: While a common method for cyclopropanation, its application for the direct synthesis of cyclopropylamines has been more limited but has seen adaptations. acs.orgutoronto.ca

Michael-Initiated Ring-Closure (MIRC): This strategy involves the reaction of a nucleophile with an activated alkene to form an enolate, which then undergoes an intramolecular cyclization. acs.orgnih.gov

These foundational methods paved the way for the more advanced and efficient synthetic protocols used today. The persistent interest in cyclopropylamine derivatives, driven by their presence in biologically active compounds, has ensured that the development of new synthetic routes remains an active area of research. nih.gov

Contemporary Significance of Cyclopropanamine Hydrochloride in Organic Synthesis Research

In modern organic synthesis, cyclopropanamine and its hydrochloride salt are indispensable building blocks. The unique combination of the strained cyclopropane (B1198618) ring and the nucleophilic amino group imparts desirable physicochemical properties to molecules, making it a favored motif in medicinal chemistry and agrochemistry. nih.gov

The cyclopropylamine (B47189) moiety is a key structural feature in a range of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds. For instance, it is a component of monoamine oxidase inhibitors (MAOIs) where it plays a role in regulating neurotransmitter activity. Its incorporation into drug candidates can influence properties such as metabolic stability, potency, and selectivity.

Beyond pharmaceuticals, cyclopropylamine derivatives are crucial in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. The chemical reactivity of the cyclopropylamine group facilitates the synthesis of stable and potent compounds for crop protection.

The synthetic utility of cyclopropanamine hydrochloride is diverse. It participates in a variety of chemical transformations, including:

Ring-opening reactions: The inherent strain energy of the cyclopropane ring (approximately 54.1 kcal/mol for cyclopropene) can be harnessed to drive reactions that lead to more complex acyclic or larger ring structures. nih.govnih.gov

Cycloaddition reactions: Cyclopropylamines can act as synthons in cycloaddition reactions to construct larger, more elaborate molecular architectures. nih.gov

As a precursor for fine chemicals: It is used in the production of dyes, fragrances, and other specialty chemicals.

Recent advances in synthetic methodology have further expanded the accessibility and application of cyclopropylamines. The Kulinkovich reaction, which utilizes titanium-based reagents, has emerged as a powerful tool for synthesizing cyclopropylamines from amides and nitriles. nih.govrsc.orgresearchgate.net This and other modern methods, such as those involving C-H functionalization, have significantly streamlined the synthesis of complex cyclopropylamine derivatives. acs.orgnih.gov

Methodological Approaches in the Investigation of Cyclopropanamine Hydrochloride

Elucidation of Classical and Contemporary Synthetic Routes to this compound

The synthesis of cyclopropanamines has evolved from classical rearrangement reactions to modern catalytic transformations, offering a diverse toolbox for chemists.

The construction of the cyclopropylamine core relies on a variety of precursor molecules and transformative reactions. Classical methods often involve molecular rearrangements where a nitrogen atom is installed through the loss of a functional group.

Curtius Rearrangement : This is a widely used method that begins with a cyclopropanecarboxylic acid derivative. nih.govorganic-chemistry.org The carboxylic acid is converted into an acyl azide (B81097), which upon thermal or photochemical decomposition, rearranges to form an isocyanate. organic-chemistry.orgnih.gov Subsequent hydrolysis of the isocyanate yields the primary cyclopropylamine. organic-chemistry.orgutoronto.ca This method is valued for its tolerance of various functional groups and the retention of stereochemistry at the migrating carbon center. nih.gov One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) have been developed to avoid the isolation of potentially explosive acyl azide intermediates. nih.govdoi.org This route has been successfully applied to scalable syntheses, for instance, in the preparation of (1-cyclopropyl)cyclopropylamine hydrochloride from 1-cyclopropylcyclopropanecarboxylic acid. nih.govresearchgate.net

Hofmann Rearrangement : Similar to the Curtius rearrangement, the Hofmann rearrangement transforms a primary amide, specifically cyclopropanecarboxamide, into a primary amine with one fewer carbon atom. guidechem.com The reaction typically proceeds by treating the amide with sodium hypochlorite (B82951) or a similar reagent. guidechem.com

Kulinkovich-Szymoniak Reaction : A more contemporary and direct approach is the Kulinkovich-Szymoniak reaction, which synthesizes primary cyclopropylamines from nitriles. organic-chemistry.org This titanium-mediated process involves the reaction of a nitrile (e.g., cyclopropyl (B3062369) cyanide) with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgorganic-chemistry.org This method avoids the multi-step sequences of rearrangement reactions but requires careful control over stoichiometry to prevent the formation of ketone and carbinamine byproducts. utoronto.caorganic-chemistry.org

Other Precursor Strategies : The synthesis of substituted cyclopropanamines often starts from different precursors. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key pharmaceutical intermediate, can be synthesized from 1,2-difluorobenzene (B135520) via a multi-step sequence involving Friedel-Crafts acylation, stereoselective reduction, cyclization, and nitro group reduction. vulcanchem.comgoogle.com Nucleophilic substitution reactions, where cyclopropanamine reacts with an alkyl or benzyl (B1604629) halide, are also a common strategy for producing N-substituted derivatives.

The efficiency, yield, and purity of this compound synthesis are highly dependent on the meticulous control of reaction parameters.

Temperature : Temperature control is critical for optimizing yield and minimizing side reactions. For instance, nucleophilic substitution reactions are often conducted at controlled temperatures between 0°C and 50°C. The final hydrochloride salt formation is frequently performed at low temperatures (e.g., 0°C) to ensure clean precipitation. nih.govgoogle.com

Solvents and Reagents : The choice of solvent can significantly influence reaction outcomes. Common solvents include dichloromethane, toluene, and tetrahydrofuran (B95107) (THF), which must often be anhydrous. nih.gov In substitution reactions, a base such as sodium hydroxide (B78521) or potassium carbonate is typically employed to neutralize the acid formed during the reaction. For the Kulinkovich-Szymoniak reaction, the ratio of the Grignard reagent to the titanium catalyst is a key parameter; an excess of the Grignard reagent can lead to undesired side products. organic-chemistry.org

Process Control for Industrial Scale : For large-scale production, process control is paramount. The transition from batch processing to continuous flow reactors can enhance safety, consistency, and yield. Automated systems for monitoring and controlling reaction parameters are often implemented in industrial settings to optimize the production process. Purification techniques such as recrystallization from specific solvent systems (e.g., ethanol/ether) or column chromatography are crucial for achieving high purity of the final hydrochloride salt. vulcanchem.com

Several distinct pathways exist for the synthesis of cyclopropanamines, each with its own set of advantages and limitations. Key alternatives include the Curtius rearrangement, the Kulinkovich-Szymoniak reaction, and the reduction of nitrocyclopropanes.

Curtius Rearrangement : A reliable, albeit multi-step, pathway starting from readily available cyclopropanecarboxylic acids. nih.gov Its main drawback is the use of potentially hazardous azide intermediates, although one-pot modifications mitigate this risk. nih.govgoogle.com

Kulinkovich-Szymoniak Reaction : A more direct route from nitriles, offering a shorter synthetic sequence. organic-chemistry.org However, it can suffer from poor yields if not properly optimized and may require chromatographic purification to remove byproducts. nih.gov

Nitrocyclopropane Reduction : This method involves the cyclopropanation of a nitro-alkene followed by the reduction of the nitro group to an amine. utoronto.ca An example is the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine where a nitro-propanone intermediate is cyclized and then reduced. vulcanchem.com

| Synthetic Pathway | Typical Starting Material | Key Reagents/Reaction | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Curtius Rearrangement | Cyclopropanecarboxylic acid | Diphenylphosphoryl azide (DPPA) or Sodium Azide; thermal rearrangement | Good functional group tolerance; stereochemistry is retained; scalable. | Multi-step process; use of potentially hazardous azides. | nih.govdoi.orgnih.gov |

| Kulinkovich-Szymoniak Reaction | Cyclopropanecarbonitrile (B140667) | Grignard reagent (e.g., EtMgBr), Ti(O-iPr)₄ | Direct conversion from nitriles; shorter route. | Requires stoichiometric titanium; sensitive to reagent ratios; can have low yields. | utoronto.canih.govorganic-chemistry.org |

| Nitrocyclopropane Reduction | Nitro-substituted alkene or ketone | Cyclopropanating agent; reducing agent (e.g., catalytic hydrogenation) | Integrates amine precursor early in the synthesis. | May require stereoselective reduction steps; multiple steps overall. | utoronto.cavulcanchem.com |

| Nucleophilic Substitution | Cyclopropanamine, Alkyl/Benzyl Halide | Base (e.g., NaOH, K₂CO₃) | Straightforward for N-substituted derivatives. | Not applicable for primary cyclopropanamine synthesis. |

Optimization of Reaction Parameters and Process Control in Syntheses

Stereoselective Synthesis of Chiral this compound Derivatives

Many pharmaceutical applications of cyclopropanamines require a specific stereoisomer (enantiomer) for optimal biological activity. vulcanchem.com Therefore, methods for controlling the three-dimensional structure during synthesis are critically important.

Two primary strategies are employed to obtain enantiomerically pure cyclopropanamines: chiral resolution of a racemic mixture and asymmetric synthesis that directly creates the desired stereoisomer.

Chiral Resolution : This classical approach involves separating a 50:50 mixture (racemate) of enantiomers. One common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a derivative of tartaric acid or mandelic acid. smolecule.com These diastereomeric salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. epo.org Another powerful resolution method involves using cinchona alkaloids (e.g., cinchonine (B1669041) or cinchonidine) to resolve chiral cyclopropanecarboxylic acid precursors, which are then converted to the desired chiral amine. mdpi.comku.edu Modern analytical and preparative separations are often achieved using high-performance liquid chromatography (HPLC) on a chiral stationary phase. smolecule.com

Asymmetric Induction using Chiral Auxiliaries : In this approach, a chiral molecule (the auxiliary) is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. For example, a substituted cinnamic acid can be derivatized with a chiral auxiliary like Oppolzer's sultam. google.com A subsequent diastereoselective cyclopropanation reaction establishes the desired stereocenters on the cyclopropane (B1198618) ring. Finally, the chiral auxiliary is removed to yield the enantioenriched product. google.com

Enantioselective catalysis represents a highly efficient and atom-economical approach to synthesizing chiral molecules. This strategy utilizes a small amount of a chiral catalyst to steer a reaction towards the formation of one specific enantiomer.

Rhodium (Rh) Catalysis : Rhodium catalysts are prominent in the asymmetric cyclopropanation of alkenes. organic-chemistry.org These reactions typically involve the transfer of a carbene, often generated from a diazo compound, to an alkene. thieme-connect.comnih.govacs.org For example, the direct asymmetric cyclopropanation of vinylcarbamates using a Ru(II)-Pheox catalyst system can produce chiral cyclopropylamine derivatives with high enantioselectivity. ku.edu

Copper (Cu) Catalysis : Chiral copper complexes are also effective catalysts. They have been used in enantioselective carbomagnesiation reactions of cyclopropenes, followed by an electrophilic amination step, to afford chiral cyclopropylamines with excellent diastereo- and enantiomeric excesses. beilstein-journals.org

Titanium (Ti) Catalysis : Asymmetric variants of the titanium-mediated Kulinkovich reaction have been developed for the synthesis of chiral cyclopropanols and, by extension, cyclopropylamines from amides. nih.govresearchgate.net

These catalytic methods are at the forefront of modern organic synthesis, enabling access to structurally complex and enantiomerically pure cyclopropylamine building blocks for advanced applications.

| Catalyst Type (Metal) | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Rhodium (Rh) | Asymmetric Cyclopropanation | Catalyzes carbene transfer from diazo compounds to alkenes; provides access to cyclopropylamines with multiple stereocenters. | thieme-connect.comnih.govacs.org |

| Copper (Cu) | Carbomagnesiation/Amination | Used for enantioselective addition to cyclopropenes followed by trapping with an amine source. | beilstein-journals.org |

| Titanium (Ti) | Kulinkovich-type Reactions | Mediates cyclopropanation of amides and nitriles; asymmetric versions are developed for chiral synthesis. | nih.govresearchgate.net |

| Ruthenium (Ru) | Asymmetric Cyclopropanation | Ru(II)-Pheox complexes catalyze direct asymmetric cyclopropanation of vinylcarbamates. | ku.edu |

Techniques for Asymmetric Induction and Chiral Resolution

Principles of Green Chemistry in the Preparation of this compound

The growing emphasis on environmental responsibility in the chemical and pharmaceutical industries has propelled the integration of green chemistry principles into the synthesis of key intermediates like this compound. researchgate.net This approach focuses on designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. oatext.com For cyclopropanamine synthesis, this translates into developing safer, more sustainable, and economically viable manufacturing routes. The core tenets of green chemistry, such as waste prevention, atom economy, and the use of catalysis, are being actively applied to overcome the limitations of traditional synthetic methods. thieme-connect.de

Development of Solvent-Free and Atom-Economical Synthetic Protocols

A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Concurrently, reducing or eliminating the use of organic solvents, which contribute significantly to industrial waste, is a key objective. researchgate.net

Recent advancements have focused on solvent-free reaction conditions and inherently atom-economical reaction designs. One such approach is the use of mechanochemistry, or grindstone technology, which involves the reaction of neat reactants under mechanical force. researchgate.net This method can lead to milder reaction conditions, shorter reaction times, and higher yields compared to conventional solvent-based refluxing. researchgate.net For instance, multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are highly atom-economical and can be performed under solvent-free conditions. researchgate.net

Another atom-efficient strategy is the use of cycloaddition reactions to construct the cyclopropane ring. researchgate.net Rearrangement reactions, such as the Curtius degradation, have also been employed as a more scalable and efficient alternative to protocols that generate significant impurities and require extensive chromatographic purification. beilstein-journals.orgnih.gov The Curtius degradation of a carboxylic acid to form the corresponding amine, via an acyl azide intermediate, is a classic example of a reaction that can be optimized for higher yields and purity, thereby reducing waste. beilstein-journals.orgresearchgate.net

The table below summarizes a comparison between a conventional method and a greener, more atom-economical alternative for a cyclopropanamine derivative.

| Feature | Conventional Protocol (Reductive Cyclopropanation) | Greener Protocol (Curtius Degradation) | Source(s) |

| Starting Material | Cyclopropyl cyanide | 1-Cyclopropylcyclopropanecarboxylic acid | beilstein-journals.org |

| Key Transformation | Reductive cyclopropanation | Curtius degradation | beilstein-journals.org |

| Reported Yield | 15–20% (impure product) | 76% (for N-Boc protected amine), 87% (for deprotection to HCl salt) | beilstein-journals.org |

| Purification | Requires conversion to carbamate (B1207046) and column chromatography | Precipitation and filtration | beilstein-journals.orgnih.gov |

| Scalability | Not easily scalable to 10–50 g | Scalable to >50 g | beilstein-journals.orgnih.gov |

| Atom Economy | Lower, due to poor yield and side reactions | Higher, with well-defined stoichiometry | beilstein-journals.org |

Integration of Sustainable Catalytic Systems for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with lower energy requirements, higher selectivity, and reduced waste through the use of recyclable catalysts. oatext.com In the synthesis of cyclopropanamine and its derivatives, both biocatalytic and chemocatalytic systems are being integrated to enhance sustainability.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers exceptional selectivity under mild, aqueous conditions. mdpi.com Engineered enzymes, such as amine dehydrogenases (AmDHs), have been explored for the synthesis of chiral amines, demonstrating high atom economy. uva.nl Enzymatic kinetic resolution is another powerful biocatalytic tool. For example, lipases can be used for the asymmetric acylation of a racemic cyclopropanamine mixture, allowing for the separation of enantiomers with high purity. This avoids the need for classical resolution agents and often proceeds with high efficiency. mdpi.com

Photocatalysis, which uses light to drive chemical reactions, is emerging as a sustainable alternative energy source for cyclopropanation. researchgate.net These reactions can sometimes be conducted in the absence of traditional solvents, further improving the environmental profile of the synthesis. researchgate.net

Heterogeneous catalysts are also pivotal in developing sustainable processes due to their ease of separation from the reaction mixture and their potential for recycling, which prevents secondary pollution. frontiersin.org In syntheses related to cyclopropanamine precursors, palladium-catalyzed oxidation has been noted as a key step in greener three-step syntheses compared to older, multi-step classical procedures. mdpi.com The development of robust and recyclable catalysts, including modified zeolites and supported metal catalysts, is crucial for industrial-scale green manufacturing. frontiersin.orgresearchgate.net

The following table outlines various sustainable catalytic approaches.

| Catalytic System | Type | Application Example | Advantages | Source(s) |

| Biocatalysis | Enzymes (e.g., Lipase, Amine Dehydrogenase) | Asymmetric synthesis and kinetic resolution of chiral cyclopropanamines. | High selectivity, mild aqueous conditions, reduced waste. | mdpi.comuva.nl |

| Photocatalysis | Light-mediated catalysts | Cyclopropanation reactions. | Uses a renewable energy source, can enable solvent-free reactions. | researchgate.net |

| Heterogeneous Catalysis | Recyclable solid catalysts (e.g., Pd on carbon) | Oxidation and hydrogenation steps in synthetic routes. | Ease of separation and recycling, reduces catalyst waste, enables continuous processes. | mdpi.comfrontiersin.org |

By combining atom-economical reaction designs with advanced catalytic systems, the synthesis of this compound and its derivatives is progressively aligning with the principles of green and sustainable chemistry.

Nucleophilic Reactivity of the Protonated Amine Moiety in this compound

The protonated amine group in this compound, while less nucleophilic than the free amine, retains sufficient reactivity to participate in a variety of chemical transformations. This reactivity is central to its use as a building block in the synthesis of more complex molecules. The electron-donating nature of the cyclopropyl group can influence the reactivity of the adjacent amine.

Acylation, Alkylation, and Sulfonylation Reactions

The amine functionality of cyclopropanamine and its derivatives can readily undergo acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for creating diverse libraries of compounds for biological screening.

Acylation reactions involve the treatment of cyclopropanamine derivatives with acylating agents like acetyl chloride or ethyl chloroformate to form the corresponding N-acetylated products or carbamates. These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, N-[1-(2-Bromophenyl)ethyl]this compound reacts with acetyl chloride to generate N-acetylated products. vulcanchem.com This modification can be crucial for altering the solubility and bioavailability of pharmacologically active molecules.

Alkylation introduces an alkyl group onto the amine. This can be achieved through reactions with alkyl halides or via reductive amination. vulcanchem.com For example, N-(3-ethoxybenzyl)this compound can be N-arylated through Buchwald-Hartwig coupling with aryl halides in the presence of palladium catalysts. Similarly, reductive amination with aldehydes in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for producing secondary and tertiary amines. The synthesis of N-(2-Chlorobenzyl)this compound often involves the nucleophilic substitution of 2-chlorobenzyl chloride with cyclopropanamine.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as N,N-Bis(trifluoromethylsulfonyl)aniline, to form a sulfonamide. medchemexpress.com This functional group is a key component in many pharmaceutical compounds.

Representative Reactions of the Amine Moiety

| Reaction Type | Reagents/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylcyclopropanamine derivative | 78% | |

| Acylation | Ethyl chloroformate, NaOH, THF | Carbamate-protected analog | 63% | |

| Alkylation (Reductive Amination) | Aldehydes, NaBH₄/NaBH(OAc)₃ | Secondary/tertiary amines | 66-87% | |

| N-Arylation (Buchwald) | Aryl halides, Pd catalysts | Aryl-substituted cyclopropanamines | 50-71% |

Condensation Reactions and Imine Derivative Formation

This compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. smolecule.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The pH of the reaction medium is a critical parameter, with optimal rates often observed around a pH of 5. libretexts.org

The formation of the imine proceeds through the nucleophilic addition of the primary amine to the carbonyl carbon, followed by a series of proton transfer steps and the eventual elimination of water to form the C=N double bond. libretexts.org For example, cyclopropanamine has been reacted with thiophene-2-carbaldehyde (B41791) to form N-cyclopropyl-1-(thiophen-2-yl)methanimine. mdpi.com These imine derivatives can serve as intermediates for further synthetic transformations. mdpi.com

Transformations Involving the Strained Cyclopropyl Ring System

The three-membered ring of cyclopropanamine is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. vulcanchem.comvulcanchem.com

Elucidation of Ring-Opening Reactions and Rearrangement Pathways

The strained cyclopropane ring can undergo cleavage under acidic, oxidative, or thermal conditions. vulcanchem.coma2bchem.com Electrophilic ring opening of trans-2-phenylcyclopropylamine•HCl has been shown to occur at the distal (C2-C3) bond. nih.gov This is attributed to the weakening of this bond by the σ-withdrawing ammonium (B1175870) group and charge-charge repulsive effects in the transition state. nih.gov

In some cases, the ring-opening can be a key step in a reaction cascade. For instance, the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 enzymes can lead to ring-opened products. nih.gov The Curtius rearrangement of a cyclopropanecarboxylic acid derivative to an isocyanate, which is then hydrolyzed to the primary amine, is another example of a rearrangement pathway involving the cyclopropyl moiety, although the ring itself remains intact in this specific transformation. vulcanchem.comgoogle.com

Exploration of Cycloaddition Reactions

Cycloaddition reactions involving cyclopropylamines can lead to the formation of larger ring systems. wikipedia.org Visible-light-mediated [3+2] cycloaddition of alkenes with cyclopropylamines has been developed, catalyzed by ruthenium complexes. nih.gov In this process, the cyclopropylamine is oxidized to a nitrogen radical cation, which then undergoes ring-opening to generate a β-carbon radical iminium ion that participates in the cycloaddition. nih.gov

Gold(I)-catalyzed cycloaddition reactions of propargyl substrates can also lead to the formation of cyclopropane derivatives. ntnu.edu Furthermore, electrochemical methods have been developed for [2+1] cycloaddition reactions of alkene radical cations with diazo compounds to synthesize cyclopropanes. nih.gov These reactions highlight the utility of the cyclopropane ring as a reactive component in constructing more complex molecular architectures. fiveable.me

Catalytic Transformations of this compound Substrates

Cyclopropanamine and its derivatives are valuable substrates in a range of catalytic transformations, enabling the efficient synthesis of complex molecules. smolecule.comvulcanchem.comnih.govwikipedia.orgsmolecule.comresearchgate.netgoogle.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the monoarylation of cyclopropylamine. chemrxiv.org This allows for the coupling of cyclopropylamine with a variety of (hetero)aryl chlorides under mild conditions. chemrxiv.org Similarly, copper-catalyzed amination provides another route for the synthesis of N-aryl cyclopropanamines. nih.gov

Rhodium catalysts, such as Rh2(esp)2, have been shown to be effective for N-H insertion reactions involving cyclopropylamine and diazo compounds. researchgate.net In the realm of biocatalysis, enzymes like carbonyl reductase have been used for the stereoselective synthesis of cyclopropanamine derivatives. Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for initiating reactions with cyclopropylamines, such as the [3+2] cycloaddition with olefins. nih.govrsc.org

Catalytic Systems for Transformations of Cyclopropylamine Derivatives

| Catalyst Type | Reaction | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium (e.g., with YPhos ligand) | Monoarylation | Cyclopropylamine, (hetero)aryl chlorides | Mild conditions, broad scope | chemrxiv.org |

| Ruthenium (e.g., Ru(bpz)₃₂) | [3+2] Cycloaddition | Cyclopropylamines, alkenes | Visible-light mediated, good regiocontrol | nih.gov |

| Rhodium (e.g., Rh₂(esp)₂) | N-H Insertion | Cyclopropylamine, diazo lactams | Versatile, efficient | researchgate.net |

| Copper | Amination | Cyclopropylamine, aryl halides | Alternative to palladium catalysis | nih.gov |

| Biocatalyst (e.g., Carbonyl Reductase) | Asymmetric Reduction | Keto-ester precursors | High enantioselectivity |

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The strained cyclopropane ring and the reactive amine group of cyclopropanamine and its derivatives make them valuable building blocks in modern synthetic chemistry, particularly in metal-catalyzed transformations. These reactions provide efficient pathways to construct complex molecular architectures, often with high levels of control and functional group tolerance. Transition metal catalysis is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, and cyclopropanamine scaffolds are frequently employed as substrates in these powerful reactions. eie.grwiley-vch.de

Key strategies for synthesizing and functionalizing cyclopropanamine derivatives involve various transition metals, including palladium, nickel, and ruthenium. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a viable route for installing the cyclopropylamine moiety onto aromatic systems. Similarly, nickel catalysis has been effectively used for reductive amination and electroreductive cyclopropanation processes. smolecule.com The synthesis of specific derivatives, such as 1-(6-Fluoro-2-pyridyl)this compound, can be achieved through [2+1] cycloaddition reactions between a vinyl-substituted precursor and a diazo compound, a transformation often catalyzed by ruthenium complexes. vulcanchem.com

Research findings have demonstrated the utility of these methods in preparing structurally diverse cyclopropanamines. The choice of catalyst and reaction conditions is crucial for achieving desired outcomes and high yields.

| Reaction Type | Metal Catalyst | Substrates/Reagents | Key Transformation | Source |

|---|---|---|---|---|

| Cyclopropanation | Ruthenium (Ru) | Vinylpyridines and diazo compounds (e.g., diazomethane) | Formation of the cyclopropane ring structure. | vulcanchem.com |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Aryl halides and cyclopropylamine | Formation of a C-N bond to introduce the amine group. | |

| Reductive Amination | Nickel (Ni) | Ketones and cyclopropylamine | Formation of N-substituted cyclopropanamine derivatives. | smolecule.com |

| Cross-Electrophile Coupling | Nickel (Ni) | Imines and benzyl bromide | Coupling of two different electrophiles to form C-C bonds. | caltech.edu |

Organocatalytic Applications in Cyclopropanamine-Mediated Processes

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for constructing complex molecules. mdpi.com In this context, cyclopropanamine derivatives are not only synthetic targets but can also participate in and be products of organocatalytic reactions. A notable application is the organocatalytic activation of cyclopropanes through enamine intermediates. nih.gov

In a novel activation strategy, cyclopropylacetaldehydes react with a chiral secondary amine catalyst to generate a reactive donor-acceptor cyclopropane intermediate in situ. nih.gov This enamine-based activation is driven by a favorable orbital interaction between the enamine's π-orbital and the σ*C-C orbital of the cyclopropyl ring. nih.gov This activation mode facilitates unexpected and highly stereoselective reactions, such as the formation of spirocyclobutaneoxindoles and spirocyclobutanebenzofuranones from reactions with 3-olefinic oxindoles. nih.gov Another advanced approach involves the combination of visible-light-driven photoredox catalysis with chiral H-bond organocatalysis for the asymmetric [3+2] photocycloaddition of cyclopropylamines with olefins, yielding valuable enantioenriched cyclopentylamines. rsc.org

These processes highlight the sophisticated interplay between the strained cyclopropane ring and the catalytic cycle, enabling the synthesis of complex and biologically relevant scaffolds with high stereocontrol.

| Catalytic Strategy | Catalyst Type | Key Intermediate | Reaction Outcome | Source |

|---|---|---|---|---|

| Enamine Activation | Chiral Secondary Amine | Enamine of cyclopropylacetaldehyde | Highly stereoselective formation of cyclobutanes. | nih.gov |

| Asymmetric Photocycloaddition | Chiral H-bonding Catalyst & Photoredox Catalyst | Cyclopropylamine-derived radical cation | Enantioenriched cyclopentylamines. | rsc.org |

Theoretical and Computational Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable tools for understanding the intricate mechanisms of chemical reactions involving this compound. By modeling reaction pathways, transition states, and energy landscapes, theoretical studies offer insights that are often inaccessible through experimental methods alone. numberanalytics.comresearchgate.net Density Functional Theory (DFT) is a frequently employed method for these investigations, providing a balance between computational cost and accuracy. frontiersin.orgnih.gov

Advanced Transition State Analysis and Reaction Coordinate Mapping

The analysis of transition states (TS) is fundamental to understanding reaction kinetics and selectivity. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation barrier) determine the rate of the reaction. nih.gov Computational chemists use techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a calculated transition state structure correctly connects the reactant and product minima on the potential energy surface.

Detailed computational studies have been performed on reactions involving cyclopropane ring formation and opening. For example, the unimolecular decomposition of trans-propylamine was studied, where one potential pathway leads to the formation of cyclopropanamine and H₂. nih.gov The transition state for this cyclization step (TSF) was located and analyzed, though the pathway was found not to be kinetically favored under the studied conditions. nih.gov In another study on the dicationic ring-opening of trans-2-phenylcyclopropylamine, DFT calculations revealed that the transition state leading to the cleavage of the distal C₂-C₃ bond is 6.5 kcal/mol more stable than the one for the vicinal C₁-C₂ bond cleavage, thus explaining the observed regioselectivity as the kinetically preferred path. nih.gov

| Reaction | Computational Method | Pathway | Calculated Activation Energy (Ea) / Relative Energy | Source |

|---|---|---|---|---|

| Decomposition of cis-propylamine | CBS-QB3 | Formation of cyclopropane + NH₃ (Pathway I) | 416 kJ mol⁻¹ | acs.org |

| Protolytic Ring Opening of Phenylcyclopropylamine | DFT | TS for Vicinal (C₁-C₂) Cleavage | 28.7 kcal/mol (relative to monocation) | nih.gov |

| Protolytic Ring Opening of Phenylcyclopropylamine | DFT | TS for Distal (C₂-C₃) Cleavage | 22.2 kcal/mol (relative to monocation) | nih.gov |

| P450 Inactivation by N-benzyl-N-cyclopropylamine | DFT (UB3LYP) | Single Electron Transfer (SET) Pathway | High energy barrier, process invalidated. | frontiersin.orgnih.gov |

Computational Profiling of Reaction Energy Landscapes

A potential energy surface (PES), or energy landscape, is a multidimensional map that describes the potential energy of a molecular system as a function of its geometry. numberanalytics.comnih.gov By mapping this landscape, researchers can visualize the entire course of a reaction, identifying all stable intermediates, transition states, and competing pathways. researchgate.net

Computational profiling was crucial in elucidating the mechanism of cytochrome P450 enzyme inactivation by N-benzyl-N-cyclopropylamine. frontiersin.orgnih.gov Initial hypotheses suggested a single electron transfer (SET) mechanism, but DFT calculations revealed this pathway had a prohibitively high energy barrier. frontiersin.orgnih.gov Instead, the energy landscape showed that a proton-coupled electron transfer (PCET) mechanism was energetically more favorable, thus providing a new understanding of the inactivation process. frontiersin.orgnih.govresearchgate.net Similarly, the potential energy surface for the decomposition of trans-propylamine was mapped out, illustrating the relative energies of various products, including propene, imine, and cyclopropanamine, and identifying the most plausible pathways based on their activation energies. nih.govacs.org More specialized theoretical methods, such as quasiadiabatic channel reaction path Hamiltonian (RPH) calculations, have been used to precisely map the potential energy function along specific reaction coordinates, like the –NH₂ torsional angle in cyclopropylamine, providing a deep understanding of its conformational dynamics. aip.org

| System Under Study | Key Finding from PES Analysis | Implication | Source |

|---|---|---|---|

| Decomposition of trans-propylamine | Formation of propene + NH₃ has the lowest activation barrier (281 kJ mol⁻¹). | Identifies the most significant decomposition pathway kinetically and thermodynamically. | nih.gov |

| P450 Inactivation by N-benzyl-N-cyclopropylamine | A proton-coupled electron transfer (PCET) pathway is energetically favored over a single electron transfer (SET) pathway. | Revises the mechanistic understanding of enzyme inactivation by cyclopropylamines. | frontiersin.orgnih.gov |

| Conformational Dynamics of Cyclopropylamine | Mapping of the potential energy along the –NH₂ torsion coordinate. | Elucidates the energy barriers and stable conformers (trans and gauche). | aip.org |

Derivatization Strategies, Analogues, and Structure Reactivity Relationships of Cyclopropanamine Hydrochloride

Systematic Synthesis of Substituted Cyclopropanamine Analogues

The synthesis of cyclopropanamine analogues can be broadly categorized into two main approaches: modification of the nitrogen substituent and substitution on the cyclopropane (B1198618) ring itself. These strategies allow for the systematic exploration of chemical space to optimize molecular properties.

Modification at the nitrogen center of cyclopropanamine is a common strategy to produce diverse secondary and tertiary amines. Key methods include reductive amination and direct alkylation.

Reductive amination is a versatile and widely used method for creating N-substituted cyclopropanamine derivatives. smolecule.com This process involves the initial reaction of cyclopropanamine with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine. Catalytic hydrogenation or hydride reagents like sodium borohydride (B1222165) are often employed for the reduction step. smolecule.com For instance, the reaction of isoquinoline-1-carbaldehyde (B1296187) with cyclopropanamine forms a Schiff base, which is subsequently reduced with sodium borohydride (NaBH₄) to yield N-(isoquinolin-1-ylmethyl)cyclopropanamine. vulcanchem.com

Another approach is the direct alkylation of cyclopropanamine with an appropriate alkyl halide, such as cyclopropylmethyl chloride, under basic conditions to form the desired N-substituted product. smolecule.com

Table 1: Examples of N-Substituted Cyclopropanamine Synthesis

| Starting Material 1 | Starting Material 2 | Method | Product |

|---|---|---|---|

| Cyclopropanamine | Cyclopropylaldehyde | Reductive Amination | N-(cyclopropylmethyl)cyclopropanamine |

| Cyclopropanamine | Isoquinoline-1-carbaldehyde | Reductive Amination (Two-step) | N-(isoquinolin-1-ylmethyl)cyclopropanamine vulcanchem.com |

For more complex syntheses, the amine group may first be protected, for example, by reacting it with pivaloyl chloride to form an amide. Following other transformations, the protecting group is removed by hydrolysis to regenerate the amine functionality. vulcanchem.com

Introducing substituents directly onto the cyclopropane ring offers another layer of structural diversity. These syntheses often involve the cyclopropanation of a pre-substituted alkene precursor.

A prevalent strategy is the [2+1] cycloaddition between a substituted alkene and a carbene or carbene equivalent. For example, transition-metal catalysts based on rhodium or copper can facilitate the reaction between a substituted styrene (B11656) and a diazo compound to form the cyclopropane ring. The synthesis of 2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate in the synthesis of ticagrelor, can be achieved through the cyclopropanation of 3,4-difluorostyrene. epo.orggoogleapis.com Similarly, trimethylsulfoxonium (B8643921) iodide can be used to cyclopropanate α,β-unsaturated nitriles derived from substituted benzaldehydes. vulcanchem.com

These methods often produce ester or nitrile derivatives, which then require further functional group transformations to yield the final primary amine. This can involve hydrolysis of an ester to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement, or reduction of a nitrile group.

Table 2: Selected Synthetic Routes to Ring-Substituted Cyclopropanamine Derivatives

| Precursor | Key Reagents/Method | Intermediate/Product |

|---|---|---|

| Substituted Styrenes | Diazo compounds, Transition-metal catalyst (Rh, Cu) | Substituted phenylcyclopropane derivatives |

| α,β-Unsaturated Nitriles | Trimethylsulfoxonium iodide, DMSO | Substituted cyclopropanecarbonitriles vulcanchem.com |

| 3,4-Difluorostyrene | Ethyl diazoacetate, Dichloro(p-cymene)ruthenium(II) dimer | Ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate googleapis.com |

Enantiomerically pure nitrogen-substituted cyclopropanes can be prepared using chiral auxiliaries or catalysts to control the stereochemistry during the cyclopropanation step. epo.org

Design and Preparation of N-Substituted Cyclopropanamine Derivatives

Comprehensive Functional Group Transformations of Cyclopropanamine Moieties

The primary amine of cyclopropanamine is a versatile functional group that can undergo a wide array of chemical transformations to produce various derivatives, including amides, carbamates, ureas, and thioureas, or participate in cyclization reactions to form heterocycles.

The nucleophilic nature of the cyclopropanamine nitrogen allows for straightforward reactions with various electrophilic reagents to form stable derivatives. These functional groups are prevalent in pharmaceuticals and agrochemicals. organic-chemistry.orgrsc.org

Amides: Acylation of cyclopropanamine with acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields cyclopropylamides. This reaction is also commonly used to install a temporary protecting group on the nitrogen atom. vulcanchem.com

Carbamates: Reaction with chloroformates or isocyanates produces the corresponding N-cyclopropyl carbamates. organic-chemistry.org

Ureas: N,N'-disubstituted ureas can be synthesized by treating cyclopropanamine with an appropriate isocyanate. researchgate.net The reaction of acyl isocyanates, generated from primary amides and oxalyl chloride, with amines provides another route to acyl ureas. organic-chemistry.org

Thioureas: Similarly, reaction with isothiocyanates yields N-cyclopropyl thioureas. researchgate.net

These transformations are generally efficient and proceed under standard reaction conditions, making them valuable for creating libraries of compounds for screening purposes.

Table 3: Functional Group Transformations of Cyclopropanamine

| Reagent Type | General Structure | Product Functional Group |

|---|---|---|

| Acyl Chloride | R-COCl | Amide |

| Chloroformate | R-O-COCl | Carbamate (B1207046) |

| Isocyanate | R-N=C=O | Urea |

The cyclopropanamine scaffold can serve as a key building block in the synthesis of nitrogen-containing heterocycles. The inherent strain of the cyclopropane ring can be harnessed to drive ring-opening or rearrangement reactions that lead to the formation of larger, more complex cyclic systems. colab.ws

For example, cyclopropylamides can undergo electrochemical oxidative ring-opening in the presence of alcohols to furnish 1,3-oxazines. organic-chemistry.org In other cases, the cyclopropyl (B3062369) group may be part of a larger precursor that undergoes intramolecular cyclization. The synthesis of pyrroles and dihydropyrroles can be achieved through the rearrangement of intermediately formed N-aryl-2-vinyl aziridines, which can be conceptually related to cyclopropane chemistry. researchgate.net Transition metal-catalyzed cyclization reactions of substrates containing both alkyne and amine functionalities, such as those found in elaborately substituted cyclopropanamine derivatives, can lead to a variety of heterocyclic systems. researchgate.net

Derivatization to Amides, Carbamates, Ureas, and Thioureas

Fundamental Principles of Structure-Reactivity Relationships (SRR) in Cyclopropanamine Chemistry

The chemical reactivity and, by extension, the biological activity of cyclopropanamine derivatives are governed by a combination of factors including ring strain, stereochemistry, and the electronic effects of substituents.

The cyclopropane ring is characterized by significant ring strain, which leads to bent C-C bonds with increased p-character. vulcanchem.com This high degree of strain makes the ring susceptible to cleavage under certain conditions, a property that can be exploited in synthetic design. vulcanchem.com

The primary amine group is a key determinant of reactivity, acting as a base and a nucleophile. vulcanchem.com Its basicity allows for salt formation and enables it to participate in hydrogen bonding, which can be crucial for interactions with biological targets. vulcanchem.com

Substituents on the cyclopropane ring or the aromatic ring of an arylcyclopropanamine derivative profoundly influence the molecule's electronic properties and reactivity.

Electronic Effects: Electron-withdrawing groups, such as fluorine or trifluoromethyl groups, can alter the electron distribution, impacting the pKa of the amine and the reactivity of the aromatic ring. vulcanchem.com Conversely, electron-donating groups like a methyl substituent will have the opposite effect. vulcanchem.com

Stereochemistry: The spatial arrangement of substituents is critical. The relative stereochemistry (cis vs. trans) of substituents on the cyclopropane ring can dramatically affect the molecule's shape and its ability to bind to a target, often leading to significant differences in biological activity between isomers. vulcanchem.comresearchgate.net For instance, structure-activity relationship studies on cyclopropenimine catalysts have shown that specific substituents are crucial for both reaction rate and enantioselectivity. rsc.org

Understanding these fundamental principles is essential for the rational design of novel cyclopropanamine analogues with tailored chemical and biological properties.

Influence of Electronic Effects on Chemical Reactivity and Selectivity

Electronic effects, which describe the influence of substituents on the distribution of electron density within a molecule, are fundamental to predicting chemical reactivity and selectivity. numberanalytics.com In derivatives of cyclopropanamine hydrochloride, these effects are typically transmitted through inductive and resonance mechanisms, altering the reactivity of both the amine group and the cyclopropane ring itself.

The introduction of substituents, particularly on an adjacent aromatic ring, can modulate the nucleophilicity of the amine and the electrophilicity of the cyclopropane ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects that are critical in synthetic transformations. nih.gov

Research Findings on Electronic Effects:

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and trifluoromethyl (-CF3) are common EWGs found in cyclopropanamine analogues.

Fluorine: The presence of fluorine atoms, as seen in (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, enhances the molecule's binding affinity to biological targets by altering electronic distribution. In 1-(4-Fluorophenyl)this compound, the fluorine atom's electron-withdrawing nature influences physicochemical properties and receptor affinity. Positional isomerism is also critical; studies comparing 4-fluoro and 3-fluoro isomers of N-[(1R)-1-(phenyl)ethyl]this compound show that the 4-fluoro substitution confers superior receptor selectivity, partly due to optimized halogen bonding. vulcanchem.com

Chlorine: The N-(2-chlorobenzyl)cyclopropanamine analogue highlights how halogen placement affects reactivity. The ortho-chloro group creates a distinct electronic environment that enhances binding to certain receptors.

Bromine: In N-[1-(2-Bromophenyl)ethyl]this compound, the bromine atom enables various substitution reactions, although its position can also introduce steric challenges. vulcanchem.com

Trifluoromethyl (-CF3): This potent EWG, as seen in N-[4-(trifluoromethyl)benzyl]cyclopropanamine, significantly influences polarity, lipophilicity, and metabolic stability. vulcanchem.com

Electron-Donating Groups (EDGs): Alkoxy groups like methoxy (B1213986) (-OCH3) and ethoxy (-OC2H5) are typical EDGs.

Ethoxy Group: In N-(3-Ethoxybenzyl)this compound, the ethoxy group is believed to enhance solubility and reactivity compared to unsubstituted analogues. When compared to a methoxy group, the ethoxy group in the 3-ethoxy derivative leads to higher lipophilicity.

The polarization of the C1–C2 bond in the cyclopropane ring can be enhanced by both EWGs and EDGs at different positions. nih.gov An acceptor group makes the cyclopropane ring a potent electrophile, susceptible to ring-opening reactions via nucleophilic attack. nih.gov This reactivity is a key consideration in designing synthetic pathways and predicting reaction outcomes.

| Analogue | Substituent | Electronic Effect | Observed Influence | Citation |

|---|---|---|---|---|

| 1-(4-Fluorophenyl)this compound | 4-Fluoro | Electron-Withdrawing | Influences lipophilicity and receptor affinity. | |

| N-(2-Chlorobenzyl)this compound | 2-Chloro | Electron-Withdrawing | Creates a unique electronic environment, enhancing binding to serotonin (B10506) receptors. | |

| N-[4-(trifluoromethyl)benzyl]cyclopropanamine | 4-Trifluoromethyl | Strongly Electron-Withdrawing | Influences polarity, lipophilicity, and increases oxidative stability. | vulcanchem.com |

| N-(3-Ethoxybenzyl)this compound | 3-Ethoxy | Electron-Donating | Enhances solubility and reactivity; higher lipophilicity compared to methoxy analogue. | |

| (1R,2S)-2-(3,4-difluorophenyl)this compound | 3,4-Difluoro | Electron-Withdrawing | Contributes to specific interactions in receptor binding pockets. | vulcanchem.com |

Role of Steric Hindrance and Stereochemical Control in Transformations

Beyond electronic effects, the three-dimensional arrangement of atoms—encompassing both steric bulk and stereochemistry—plays a decisive role in the chemical transformations of this compound and its derivatives.

Steric Hindrance:

Steric hindrance refers to the spatial congestion around a reactive site, which can impede the approach of reagents and influence reaction rates and pathways. rsc.org In cyclopropanamine derivatives, steric bulk can arise from substituents on an adjacent phenyl ring or on the amine nitrogen itself.

Ortho-Substitution: Substituents at the ortho position of a phenyl ring, such as the bromine in N-[1-(2-Bromophenyl)ethyl]this compound, are known to slow the kinetics of substitution reactions compared to their para-substituted counterparts. vulcanchem.com Similarly, the 2-fluoro derivative of 1-(phenyl)this compound exhibits greater steric hindrance, which can reduce receptor-binding efficiency compared to the 4-fluoro isomer.

Nitrogen Alkylation: The size of alkyl groups attached to the cyclopropylamine (B47189) nitrogen can significantly affect reactivity. In a study of N-alkyl analogues, increasing the chain length from a butyl to a hexyl group led to a significant drop in biological activity, demonstrating the impact of steric bulk on molecular interactions. rsc.org

Reaction Accessibility: The synthesis of sterically hindered analogues, such as certain N-(2-chlorobenzyl)cyclopropanamine derivatives, may require specific methodologies like catalytic hydrogenation to overcome the challenges posed by steric hindrance.

Stereochemical Control:

Many applications of cyclopropanamine derivatives, particularly in pharmaceuticals, require specific stereoisomers. vulcanchem.com Achieving high stereochemical purity is a critical challenge in their synthesis. The rigid, chiral scaffold of substituted cyclopropanes makes stereocontrol essential for defining the molecule's final three-dimensional shape and biological function.

Asymmetric Synthesis: The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate for the drug ticagrelor, relies on stereocontrolled methods to establish the desired (1R,2S) configuration. vulcanchem.com This is often achieved through asymmetric cyclopropanation using chiral catalysts or auxiliaries, which can yield high diastereomeric ratios (e.g., 15:1 to 23:1).

Enzymatic and Biocatalytic Methods: Biocatalysis offers a powerful strategy for stereoselective synthesis. Amine dehydrogenases (AmDHs), for example, have been used in the asymmetric synthesis of chiral amines, demonstrating the potential for enzymatic processes to control stereochemistry. researchgate.net Such biocatalytic methods can improve enantiomeric excess compared to traditional chemical synthesis routes.

Configuration and Biological Activity: The absolute configuration is often critical for biological activity. For instance, the (R)-configuration of N-[(1R)-1-(4-fluorophenyl)ethyl]this compound is crucial for its selective binding to biological receptors. vulcanchem.com The defined stereochemistry of the cyclopropylamine portion directly impacts the binding affinity and selectivity of the final active molecule. vulcanchem.com

| Compound/Analogue | Factor | Description of Effect | Citation |

|---|---|---|---|

| 1-(2-Fluorophenyl)this compound | Steric Hindrance | The 2-fluoro isomer exhibits steric hindrance that reduces receptor-binding efficiency compared to the 4-fluoro isomer. | |

| N-[1-(2-Bromophenyl)ethyl]this compound | Steric Hindrance | Steric hindrance from the ortho-bromine atom slows the kinetics of nucleophilic aromatic substitution. | vulcanchem.com |

| (1R,2S)-2-(3,4-difluorophenyl)this compound | Stereochemical Control | Synthesis requires asymmetric cyclopropanation to achieve the specific (1R,2S) configuration essential for its use as a pharmaceutical intermediate. | |

| N-hexyl vs. N-butyl analogues | Steric Hindrance | Increasing N-alkyl chain length from butyl to hexyl significantly reduces biological cooperativity and agonism. | rsc.org |

| N-[(1R)-1-(4-Fluorophenyl)ethyl]this compound | Stereochemical Control | The absolute (R)-configuration at the chiral carbon is critical for its biological receptor binding selectivity. | vulcanchem.com |

Advanced Spectroscopic and Chromatographic Characterization of Cyclopropanamine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds in solution. For cyclopropanamine hydrochloride, ¹H and ¹³C NMR spectra provide direct evidence of the molecular structure, including the strained cyclopropyl (B3062369) ring and the protonated amine group.

In a typical ¹H NMR spectrum, the protons on the cyclopropane (B1198618) ring exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton (CH) attached to the nitrogen atom is expected to appear as a multiplet, significantly downfield due to the inductive effect of the ammonium (B1175870) group. The four methylene (B1212753) protons (CH₂) are diastereotopic and thus chemically non-equivalent, presenting as complex multiplets in the upfield region, characteristic of cyclopropyl systems. vulcanchem.com The protons on the ammonium group (-NH₃⁺) typically appear as a broad singlet, the chemical shift and broadness of which can be dependent on solvent, concentration, and temperature due to chemical exchange.

The ¹³C NMR spectrum is simpler, showing distinct signals for the two carbon environments. The carbon atom bonded to the nitrogen (C-N) is shifted downfield compared to the methylene carbons. The two equivalent methylene carbons of the cyclopropyl ring appear at a single, highly shielded (upfield) chemical shift, a well-known characteristic of the cyclopropane ring. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents representative chemical shifts based on known values for similar structures. Actual values may vary based on solvent and experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-C-N | ¹H | ~3.0 - 3.5 | Multiplet | Deshielded by adjacent N⁺H₃ group. |

| H₂C-CH | ¹H | ~0.8 - 1.5 | Complex Multiplets | Diastereotopic protons in the strained ring system. |

| NH₃ | ¹H | Variable (e.g., ~7.5 - 9.0) | Broad Singlet | Exchangeable protons; position and shape are solvent/temperature dependent. |

| C -N | ¹³C | ~30 - 35 | - | Carbon attached to the electron-withdrawing ammonium group. |

| C H₂ | ¹³C | ~5 - 10 | - | Shielded carbons characteristic of the cyclopropyl ring. |

Application of Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides essential information, multi-dimensional NMR experiments are crucial for unambiguous assignment and confirmation of complex structures. These techniques correlate different nuclei through chemical bonds or through space.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the methine proton (CH-N) to the methylene protons (-CH₂-), confirming the connectivity within the cyclopropyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling). columbia.edu This is highly effective for assigning carbon signals. An HSQC spectrum would show a correlation between the methine proton signal and the C-N carbon signal, as well as correlations between the methylene proton signals and the CH₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH, ³J_CH). blogspot.com This is vital for piecing together the molecular skeleton. For instance, the ammonium protons would show a two-bond correlation to the methine carbon (C-N) and a three-bond correlation to the methylene carbons (CH₂).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a small, relatively rigid molecule like cyclopropanamine, NOESY can confirm spatial proximities, such as between the methine proton and the cis-methylene protons on the ring.

Table 2: Expected Multi-Dimensional NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H ↔ ¹H | (H-C-N) ↔ (H₂C) | Confirms proton-proton coupling network within the ring. |

| HSQC | ¹H ↔ ¹³C (1-bond) | (H-C-N) ↔ (C -N) (H₂C) ↔ (C H₂) | Unambiguously assigns each carbon signal to its attached proton(s). |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | (NH₃⁺) ↔ (C -N) (NH₃⁺) ↔ (C H₂) (H-C-N) ↔ (C H₂) | Confirms the attachment of the ammonium group to the ring and the overall carbon skeleton. |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. oxfordsciencetrove.comlibretexts.org For this compound, the primary dynamic process observable is the chemical exchange of the ammonium (-NH₃⁺) protons.

At room temperature in protic solvents like D₂O or methanol-d₄, these protons can exchange with solvent molecules or with each other. This exchange is often fast on the NMR timescale, causing the signal to collapse into a single, often broad, peak. libretexts.org By lowering the temperature, this exchange can be slowed down, potentially resolving the signal and revealing coupling to the adjacent methine proton. youtube.com Variable temperature (VT) NMR studies can therefore provide kinetic information about the rate of proton exchange. Furthermore, in certain aprotic solvents, the rotation around the C-N bond might be slow enough at low temperatures to be studied, although this is less common for simple amines.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. For this compound, the analysis focuses on the cationic form, the cyclopropylammonium ion [C₃H₇N + H]⁺, which has a nominal mass of 58 Da.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula, as each formula has a unique exact mass based on the precise masses of its constituent isotopes. rsc.org

The calculated exact mass of the cyclopropylammonium cation ([C₃H₈N]⁺) is 58.0651 Da. HRMS can easily distinguish this from other ions with the same nominal mass but different elemental compositions, such as the molecular ion of acetone (B3395972) ([C₃H₆O]⁺˙, exact mass 58.0419 Da) or the butene molecular ion ([C₄H₁₀]⁺˙, exact mass 58.0783 Da), providing unequivocal confirmation of the elemental formula.

Table 3: Elemental Composition Determination by HRMS

| Elemental Formula | Ion Species | Nominal Mass (Da) | Calculated Exact Mass (Da) |

| C₃H₈N⁺ | Cyclopropylammonium | 58 | 58.0651 |

| C₃H₆O⁺˙ | Acetone (M⁺˙) | 58 | 58.0419 |

| C₂H₄NO⁺ | N-Vinylformamide fragment | 58 | 58.0288 |

Analysis of Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (in this case, m/z 58) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of daughter ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. nih.gov

The fragmentation of the cyclopropylammonium ion is expected to proceed through several key pathways. A primary fragmentation route for small amines is the loss of a neutral ammonia (B1221849) (NH₃) molecule. Ring-opening of the strained cyclopropyl ring is another characteristic pathway, leading to various smaller fragments. vulcanchem.com

Table 4: Plausible MS/MS Fragmentation Pathways for Cyclopropylammonium Ion (m/z 58.07)

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Formula |

| 58.07 | NH₃ (17.03) | 41.04 | Allyl cation ([C₃H₅]⁺) |

| 58.07 | CH₃ (15.02) | 43.05 | Iminopropene cation ([C₃H₆N]⁺) |

| 58.07 | C₂H₄ (28.03) | 30.04 | Methyleniminium ion ([CH₄N]⁺) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. horiba.com They are excellent for identifying functional groups and confirming the salt formation in this compound.

The IR spectrum is particularly sensitive to vibrations that cause a change in the dipole moment, such as those from polar bonds. Key features for this compound would include:

N⁺-H Stretching: A very broad and strong absorption in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt.

N⁺-H Bending: A strong band around 1500-1600 cm⁻¹, corresponding to the asymmetric bending of the -NH₃⁺ group.

C-H Stretching: Bands just above 3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring.

Cyclopropane Ring Modes: Characteristic absorptions, including a "ring breathing" mode, often found in the fingerprint region (<1500 cm⁻¹).

Raman spectroscopy measures light scattering and is sensitive to vibrations that cause a change in polarizability. renishaw.com It is often complementary to IR, showing strong signals for symmetric, non-polar bonds. For this compound, notable Raman bands would include:

Symmetric C-C Stretching: The symmetric "ring breathing" mode of the cyclopropane ring often gives a strong and sharp signal in the Raman spectrum.

C-H Stretching: Symmetric and asymmetric C-H stretching modes are also clearly visible.

N⁺-H Modes: While often weaker in Raman than in IR, the N⁺-H vibrational modes can still be observed.

The combination of IR and Raman provides a comprehensive vibrational fingerprint, confirming the presence of the cyclopropyl ring and, crucially, the protonated amine functional group that defines the hydrochloride salt. nih.gov

Table 5: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| N⁺-H Stretch | 2800 - 3200 | Strong, Broad | Weak to Medium |

| C-H Stretch (ring) | 3000 - 3100 | Medium | Strong |

| N⁺-H Asymmetric Bend | 1570 - 1620 | Strong | Weak |

| N⁺-H Symmetric Bend | ~1500 | Medium | Weak |

| CH₂ Scissoring | ~1450 | Medium | Medium |

| Cyclopropane Ring Breathing | ~1200 | Weak | Strong |

Characteristic Vibrational Frequencies and Modes of the Cyclopropylamine (B47189) Moiety

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and structural features of a molecule. The vibrational spectrum of cyclopropanamine is characterized by specific frequencies corresponding to the stretching and bending modes of its constituent bonds.

The highly strained three-membered ring of the cyclopropyl group gives rise to characteristic C-H stretching vibrations at slightly higher wavenumbers (around 3080-3040 cm⁻¹) compared to unstrained cyclic or acyclic alkanes. uomustansiriyah.edu.iq The C-H stretching frequencies for sp³ hybridized carbons in alkanes typically appear in the 2850-3000 cm⁻¹ range. copbela.org

The amino group (-NH₂) exhibits distinct vibrational modes. The N-H stretching vibrations for primary amines typically appear as two bands in the region of 3200-3500 cm⁻¹. copbela.org The corresponding C-N stretching vibrations for aliphatic amines are observed as medium to weak bands in the 1250-1020 cm⁻¹ region. copbela.org

Theoretical calculations, such as those using the B3LYP density functional method with a 6-31G(2d,2p) basis set, have been employed to calculate the harmonic vibrational frequencies of cyclopropylamine. These computational methods provide a good reproduction of the experimental vibrational frequencies and aid in the assignment of fundamental vibrational modes. researchgate.net

A summary of key vibrational frequencies for the cyclopropylamine moiety is presented in the table below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3200-3500 | Medium to Strong, often two bands |

| C-H Stretch (cyclopropyl) | 3040-3080 | Medium |

| C-H Stretch (sp³ C-H) | 2850-3000 | Medium to Strong |

| C-N Stretch (aliphatic amine) | 1020-1250 | Weak to Medium |

| CH₂ Scissoring (cyclopropyl) | ~1448 | Variable |

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy provides valuable information about the conformational isomers of cyclopropylamine. The molecule can exist in different rotational isomers, primarily the trans and gauche forms, which are distinguished by the orientation of the amino group relative to the cyclopropane ring. aip.org

Studies of the infrared spectra of cyclopropylamine in gaseous, liquid, and solid states, as well as in matrix-isolated samples, have shown that the spectra are consistent with the predominance of the trans conformer, where the NH₂ group is oriented trans to the ring's C-C bonds. researchgate.net The torsional mode for the trans-cyclopropylamine has been observed at 254 cm⁻¹. researchgate.net The presence of a second, less stable gauche conformer is indicated by a number of weaker bands in the spectra. researchgate.netaip.org

High-resolution Fourier transform infrared (FTIR) spectroscopy, particularly in the far-infrared region, has been used to study the pure rotational and rovibrational spectra of cyclopropylamine. These complex spectra confirm the presence of both trans and gauche conformers. aip.orgdntb.gov.uanih.govresearchgate.net Analysis of these spectra has allowed for the accurate determination of rotational and centrifugal distortion constants for the ground and excited torsional states of the trans conformer. aip.orgnih.govresearchgate.net The energy difference between the trans and gauche conformers has also been deduced from these studies. aip.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction (SC-XRD) provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules. uhu-ciqso.esuol.de For this compound, SC-XRD analysis reveals the exact geometry of the cyclopropyl ring and the attached amino group, as well as the position of the hydrochloride counter-ion. researchgate.net

A study on cyclopropylamine revealed a rhombohedral space group R3c, with the molecule adopting an s-trans pyramidal conformation. researchgate.net The bond lengths, corrected for thermal motion, were determined to be approximately 1.500 Å and 1.497 Å for the vicinal C-C bonds and 1.506 Å for the distal C-C bond in the cyclopropane ring. The C-N bond length was found to be 1.457 Å. researchgate.net This technique is crucial for confirming the integrity of the highly strained cyclopropane ring post-synthesis.

Investigation of Crystal Packing and Intermolecular Interactions in Salt Forms

The hydrochloride salt form of cyclopropanamine introduces ionic interactions and hydrogen bonding that significantly influence the crystal packing. X-ray diffraction studies on salt forms, like 1-(aminomethyl)cyclopropanamine (B1610018) dihydrochloride, have revealed the presence of N-H···Cl hydrogen bonds, with a reported distance of 2.09 Å. These intermolecular forces dictate how the molecules arrange themselves in the crystal lattice, affecting physical properties such as melting point and solubility. The analysis of crystal packing provides a detailed understanding of the supramolecular architecture. hud.ac.uk

Chromatographic Techniques for Separation, Purity, and Quantification in Research

Chromatographic methods are essential for the separation, purification, and quantitative analysis of cyclopropanamine and its derivatives in research settings.

Optimization of Gas Chromatography (GC) Methods for Volatile Derivatives

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds. While cyclopropanamine itself is volatile, its analysis and the analysis of its derivatives can be optimized for better separation and detection. nih.gov For less volatile derivatives, derivatization is often employed to increase volatility.

The optimization of a GC method involves several key parameters:

Column Selection : A column with a stationary phase appropriate for the analytes' polarity is chosen. The column's length and diameter are selected based on the required separation efficiency. microbiozindia.com

Temperature Programming : The oven temperature is programmed to increase during the analysis. The initial temperature affects the resolution of early-eluting peaks, while the ramp rate has a significant impact on the separation of analytes in the middle of the chromatogram. chromatographyonline.com

Carrier Gas : The choice of carrier gas (e.g., helium or hydrogen) and its flow rate can affect analysis time and efficiency. microbiozindia.com

Injector and Detector Settings : The injector temperature must be set to ensure efficient vaporization of the sample. microbiozindia.com The choice of detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), depends on the required sensitivity and selectivity. microbiozindia.com For instance, GC-MS analysis can be used to identify and quantify biotransformation products of cyclopropanamine derivatives. researchgate.net

In some cases, to avoid time-consuming derivatization steps, online techniques like thermally assisted hydrolysis and methylation (THM)-GC/MS can be developed and optimized. nih.gov

Development of High-Performance Liquid Chromatography (HPLC) Assays for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis. The inherent polarity and lack of a strong chromophore in the cyclopropanamine molecule present unique challenges for method development. However, various chromatographic strategies have been successfully employed to achieve sensitive and reliable analysis. These methods are crucial for quality control, ensuring the final product meets stringent purity specifications, and for process optimization by tracking the consumption of reactants and the formation of the desired product and any impurities in real-time.

The development of a robust HPLC assay requires careful consideration of the stationary phase, mobile phase composition, and detection method to achieve adequate retention, resolution, and sensitivity for cyclopropanamine and related substances. The most common approaches include ion chromatography, hydrophilic interaction liquid chromatography (HILIC), ion-pair chromatography, and pre-column derivatization to enhance detectability.

Research Findings in HPLC Method Development

Research has led to the development of specific and sensitive methods for the quantification of small primary amines like cyclopropylamine, which is the core structure of this compound. A notable example is a stability-indicating ion chromatography method developed for the determination of cyclopropylamine in pharmaceutical drug substances. nih.gov This method demonstrates the successful separation and quantification of cyclopropylamine from active pharmaceutical ingredients, showcasing its utility for purity analysis.